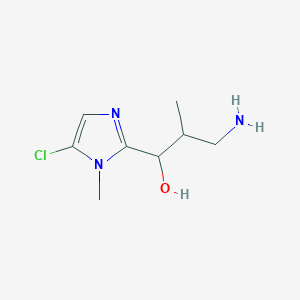![molecular formula C8H9N3O B13179473 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol is a nitrogen-containing heterocyclic compound. Heterocyclic compounds are widely found in natural products, synthetic drugs, and functional materials, and they form the basic backbone of many physiologically active compounds and drugs . This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in a short reaction time with good-to-excellent yields . Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, given their efficiency and eco-friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the triazole and pyridine rings, which are known to participate in a wide range of chemical transformations .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like ethanol or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Industry: The compound can be used in the synthesis of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial effects. The exact molecular targets and pathways are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit antibacterial activity and are structurally similar to 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol.
1,2,4-Triazolo[1,5-a]pyridines: These compounds are used in medicinal chemistry and have various biological activities.
Uniqueness
This compound is unique due to its specific structure, which combines the triazole and pyridine rings with an ethyl group and a hydroxyl group. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol |
InChI |
InChI=1S/C8H9N3O/c1-2-7-9-10-8-4-3-6(12)5-11(7)8/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
NDVMUXASIYLUDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C2N1C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)












